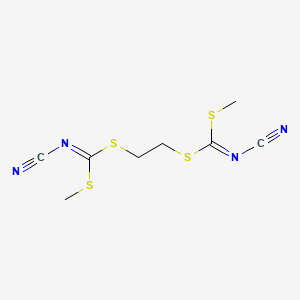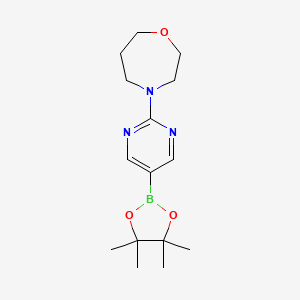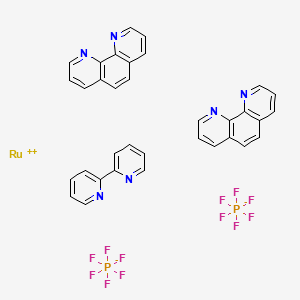![molecular formula C11H14BrFN2O B13906915 6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)
6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine is a heterocyclic compound that contains a pyridine ring substituted with bromine and fluorine atoms, as well as an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine typically involves the following steps:
Formation of the Azetidine Moiety: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Substitution Reactions: The pyridine ring is functionalized with bromine and fluorine atoms through halogenation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The azetidine moiety can be oxidized to form azetidinones or reduced to form azetidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura cross-coupling.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Azetidinones.
Reduction Products: Azetidines.
Scientific Research Applications
6-(3-(Azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It can be used to study the biological activity of azetidine-containing compounds.
Mechanism of Action
The mechanism of action of 6-(3-(azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine moiety can mimic natural substrates or inhibitors, thereby modulating the activity of these targets . The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative found in sugar beets.
2-Azetidinone: A key structural feature of β-lactam antibiotics.
Uniqueness
6-(3-(Azetidin-1-yl)propoxy)-3-bromo-2-fluoropyridine is unique due to its combination of a pyridine ring with bromine and fluorine substitutions and an azetidine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H14BrFN2O |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
6-[3-(azetidin-1-yl)propoxy]-3-bromo-2-fluoropyridine |
InChI |
InChI=1S/C11H14BrFN2O/c12-9-3-4-10(14-11(9)13)16-8-2-7-15-5-1-6-15/h3-4H,1-2,5-8H2 |
InChI Key |
MFTFWQMBZJFMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCOC2=NC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)
![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)


![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)





